5-Aminopyrazine-2-carbothioamide
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Overview
Description
5-Aminopyrazine-2-carbothioamide: is a versatile small molecule with the molecular formula C5H6N4S and a molecular weight of 154.2 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features an amino group at the 5-position and a carbothioamide group at the 2-position
Mechanism of Action
Target of Action
5-Aminopyrazine-2-carbothioamide is a potent and selective inhibitor of the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
The compound interacts with its target, CHK1, in an ATP-competitive manner . This means it competes with ATP (Adenosine Triphosphate) for the same binding site on the CHK1 enzyme. By binding to this site, this compound inhibits the activity of CHK1, thereby affecting the cell cycle checkpoints controlled by CHK1 .
Biochemical Pathways
The inhibition of CHK1 by this compound affects the cell cycle checkpoints in the Synthesis (S) or Gap 2 (G2) phase . These checkpoints provide an opportunity for repair of the damaged DNA before the replicating cell enters mitosis. The compound also initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 .
Result of Action
The result of the action of this compound is the inhibition of CHK1 , which leads to the disruption of the cell cycle checkpoints. This disruption can potentiate the effects of DNA-damaging chemotherapy and can also have efficacy as a single agent .
Biochemical Analysis
Biochemical Properties
Pyrazine derivatives have been shown to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory activities .
Molecular Mechanism
A series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles has been identified as a potent and selective oral CHK1 preclinical development candidate with in vivo efficacy as a potentiator of deoxyribonucleic acid (DNA) damaging chemotherapy and as a single agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazine-2-carbothioamide typically involves the reaction of 5-aminopyrazine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyrazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: 5-Aminopyrazine-2-carbothioamide is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals .
Comparison with Similar Compounds
- 5-Aminopyrazine-2-carbonitrile
- 5-Aminopyrazine-2-carboxamide
- 5-Aminopyrazine-2-carboxylic acid
Comparison: 5-Aminopyrazine-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The carbothioamide group can engage in specific interactions that are not possible with other functional groups, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-aminopyrazine-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBFGXVSJLDNJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339896-26-2 |
Source
|
Record name | 5-aminopyrazine-2-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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